molecular formula C11H12O B1612411 5-Methylene-2,3,4,5-tetrahydrobenzo[b]oxepine CAS No. 20426-84-0

5-Methylene-2,3,4,5-tetrahydrobenzo[b]oxepine

Cat. No.: B1612411
CAS No.: 20426-84-0
M. Wt: 160.21 g/mol
InChI Key: NDIXWUOXAVIQBZ-UHFFFAOYSA-N
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Description

5-Methylene-2,3,4,5-tetrahydrobenzo[b]oxepine: is a heterocyclic compound with the molecular formula C₁₁H₁₂O and a molecular weight of 160.21 g/mol . This compound is characterized by a fused ring system containing both a benzene ring and an oxepine ring, with a methylene group at the 5-position. It is used primarily in research settings and is known for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylene-2,3,4,5-tetrahydrobenzo[b]oxepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable benzene derivative with an oxepine precursor in the presence of a strong acid or base to facilitate ring closure .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 5-Methylene-2,3,4,5-tetrahydrobenzo[b]oxepine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds .

Scientific Research Applications

5-Methylene-2,3,4,5-tetrahydrobenzo[b]oxepine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methylene-2,3,4,5-tetrahydrobenzo[b]oxepine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific context of its use and the nature of the biological or chemical system involved .

Comparison with Similar Compounds

    2,3,4,5-Tetrahydrobenzo[b]oxepine: Lacks the methylene group at the 5-position.

    5-Methylene-2,3-dihydrobenzo[b]oxepine: Similar structure but with fewer hydrogen atoms in the ring system.

Uniqueness: 5-Methylene-2,3,4,5-tetrahydrobenzo[b]oxepine is unique due to the presence of the methylene group at the 5-position, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

5-methylidene-3,4-dihydro-2H-1-benzoxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-9-5-4-8-12-11-7-3-2-6-10(9)11/h2-3,6-7H,1,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIXWUOXAVIQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCOC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590249
Record name 5-Methylidene-2,3,4,5-tetrahydro-1-benzoxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20426-84-0
Record name 5-Methylidene-2,3,4,5-tetrahydro-1-benzoxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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